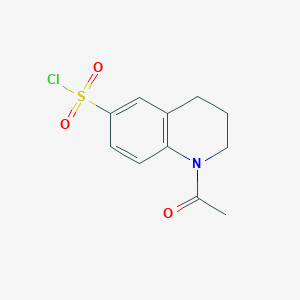

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Beschreibung

BenchChem offers high-quality 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOGPPOUISAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585341 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868964-04-9 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydro-6-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868964-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization of this scaffold is key to developing novel therapeutic agents. The introduction of a sulfonyl chloride group, specifically at the 6-position, provides a highly versatile chemical handle for derivatization, enabling the synthesis of diverse sulfonamide libraries with potential pharmacological applications.[3][4] This guide provides an in-depth, technically-focused protocol for the two-step synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride from 1,2,3,4-tetrahydroquinoline. We will explore the underlying chemical principles, provide detailed, field-tested experimental procedures, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of the target compound is logically approached via a two-step sequence involving the protection of the secondary amine followed by an electrophilic aromatic substitution.

-

N-Acetylation: The secondary amine of 1,2,3,4-tetrahydroquinoline is first protected as an acetamide. This crucial step serves two primary purposes: it prevents unwanted side reactions at the nitrogen atom during the subsequent aggressive chlorosulfonation step, and it modulates the electronic properties of the aromatic ring to favor the desired substitution pattern.[5][6]

-

Chlorosulfonation: The resulting 1-Acetyl-1,2,3,4-tetrahydroquinoline undergoes an electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride moiety. The N-acetyl group is a moderate ortho-, para-director, guiding the substitution primarily to the C6 position (para), which is sterically more accessible than the C8 position (ortho).

Figure 1: Overall two-step synthetic pathway.

Part I: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Rationale and Mechanistic Insight

Direct chlorosulfonation of 1,2,3,4-tetrahydroquinoline is ill-advised. The basic secondary amine would be protonated by the strongly acidic chlorosulfonic acid, forming an anilinium-type ion. This positively charged group would strongly deactivate the aromatic ring towards further electrophilic attack and direct any substitution to the meta-position.

By converting the amine to an amide (acetylation), we mitigate these issues. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance.[6] This delocalization makes the nitrogen less basic and less activating towards the aromatic ring compared to a free amine. However, the N-acetyl group remains a potent ortho, para-director, ensuring the subsequent electrophilic substitution occurs at the desired positions.[5][6]

Detailed Experimental Protocol

This procedure is adapted from standard N-acetylation methods for similar heterocyclic amines.[7]

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles | Molar Ratio |

| 1,2,3,4-Tetrahydroquinoline | 133.19 | 10.0 g | 0.075 | 1.0 |

| Acetic Anhydride | 102.09 | 8.4 mL (9.1 g) | 0.089 | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 0.075 mol) in dichloromethane (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (8.4 mL, 0.089 mol) dropwise over 15 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acetic anhydride and neutralize acetic acid.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product Isolation: The crude product is typically obtained as a colorless to pale yellow oil or low-melting solid which is often of sufficient purity (>98% by GC) for the next step.[8] If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Expected Yield: 12.5 g (95%) of 1-Acetyl-1,2,3,4-tetrahydroquinoline.[8]

Part II: Chlorosulfonation of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Rationale and Mechanistic Insight

This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent. The electrophile is believed to be SO₃ or a related species generated in situ. The N-acetyl group directs the incoming electrophile to the para position (C6), which is sterically favored over the ortho position (C8). The reaction is highly exothermic and evolves significant quantities of hydrogen chloride (HCl) gas, necessitating careful temperature control and execution in a well-ventilated fume hood.[9]

The work-up procedure is critical. The reaction mixture is poured onto crushed ice to hydrolyze the excess chlorosulfonic acid and precipitate the solid sulfonyl chloride product, which is generally insoluble in the resulting acidic aqueous medium.[9][10]

Detailed Experimental Protocol

This protocol is based on well-established procedures for the chlorosulfonation of acetanilide and related N-acetylated heterocycles.[9][10][11]

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles | Molar Ratio |

| 1-Acetyl-1,2,3,4-tetrahydroquinoline | 175.23 | 5.0 g | 0.0285 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 15 mL (26.2 g) | 0.225 | ~7.9 |

| Crushed Ice | - | ~200 g | - | - |

Procedure:

Figure 2: Experimental workflow for the chlorosulfonation step.

-

Reaction Setup (CRITICAL: Perform in a fume hood): To a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution), add chlorosulfonic acid (15 mL).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Substrate Addition: Add 1-Acetyl-1,2,3,4-tetrahydroquinoline (5.0 g, 0.0285 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.[9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture in a water bath at 60-70 °C for 2 hours to ensure the reaction goes to completion.[9] The completion of the reaction is often indicated by the cessation of HCl evolution.

-

Quenching (CRITICAL): Allow the syrupy reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare approximately 200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the stirred ice. This process is highly exothermic and should be done with caution.

-

Precipitation and Isolation: The sulfonyl chloride will precipitate as a solid. Stir the slurry for 15-20 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.

-

Filtration: Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a desiccator and dry under vacuum over P₂O₅ or another suitable drying agent.

Expected Yield: A typical yield of the crude product is in the range of 70-80%.[9] For 5.0 g of starting material, this corresponds to 5.5 - 6.3 g of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. The product is often used in the next step without further purification. If required, recrystallization from a suitable solvent like dry benzene or a chloroform/hexane mixture can be performed.[9]

Characterization of Final Product

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

-

Molecular Formula: C₁₁H₁₂ClNO₃S[12]

-

Molecular Weight: 273.74 g/mol [12]

-

Appearance: Off-white to light brown solid.

-

Spectroscopic Data:

-

¹H NMR: Protons adjacent to the sulfonyl chloride group will show a characteristic downfield shift. The acetyl methyl protons will appear as a singlet around δ ~2.2 ppm.[3]

-

¹³C NMR: The carbon atom attached to the sulfonyl group will be observed in the aromatic region with a characteristic chemical shift.

-

Mass Spectrometry (MS): Will confirm the molecular ion peak corresponding to the molecular weight.[3]

-

Applications in Drug Development

The title compound is a valuable intermediate for chemical synthesis.[3] The primary utility of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride lies in its reaction with primary or secondary amines to form a diverse array of sulfonamides. This reaction is robust and allows for the introduction of various functional groups, making it a powerful tool in lead optimization campaigns for drug discovery.

Conclusion

The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a reliable and scalable two-step process. The key to a successful outcome lies in the strategic N-acetylation to control the reactivity and regioselectivity of the subsequent chlorosulfonation reaction. Careful control of reaction temperature, especially during substrate addition and quenching, is paramount for both safety and yield. This guide provides a robust and validated framework for researchers to produce this important synthetic intermediate.

References

-

Organic Syntheses. p-Acetaminobenzenesulfonyl chloride. Available from: [Link].

-

PrepChem. Synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoxaline. Available from: [Link].

-

PrepChem. Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link].

-

Wrobel, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3296. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available from: [Link].

-

Katari, N. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. Available from: [Link].

- Google Patents. CH371128A - Process for the preparation of disulfamylanilines.

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6443–6472. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Research. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link].

-

Chemistry Stack Exchange. In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Available from: [Link].

-

PubChemLite. 1-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. Available from: [Link].

-

ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available from: [Link].

-

S. V. Kessar and P. P. K. Gupta. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6031-6081. Available from: [Link].

-

Chemsrc. 1-ACETYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-SULFONYL CHLORIDE. Available from: [Link].

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-Acetyl-1,2,3,4-tetrahydroquinoline | 4169-19-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. jocpr.com [jocpr.com]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a synthetically versatile intermediate belonging to the tetrahydroquinoline class of heterocyclic compounds. Its unique structural features, combining a reactive sulfonyl chloride moiety with a protected aniline nitrogen within a bicyclic scaffold, make it a valuable building block in medicinal chemistry. The presence of the sulfonyl chloride group allows for facile derivatization, primarily through reactions with nucleophiles to form a diverse array of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its emerging role in the development of novel anticancer therapeutics.

Core Chemical Properties

A summary of the key chemical and physical properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is presented below. It is important to note that while some properties are readily available from commercial suppliers, specific experimental data such as melting and boiling points are not extensively documented in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |

| Molecular Weight | 273.74 g/mol | [1] |

| CAS Number | 868964-04-9, 886713-07-1 | [2][3] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Reactive with protic solvents. | Inferred |

| SMILES String | CC(=O)N1CCCc2cc(ccc12)S(Cl)(=O)=O | |

| InChI Key | ZWAOGPPOUISAGA-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is typically achieved through a two-step process starting from 1,2,3,4-tetrahydroquinoline. The first step involves the protection of the secondary amine as an acetamide, which serves to deactivate the ring towards polysulfonylation and directs the subsequent electrophilic substitution. The second step is the chlorosulfonylation of the resulting N-acetyl-1,2,3,4-tetrahydroquinoline.

Synthetic Workflow

Caption: General synthetic route to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.

The chlorosulfonylation is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the chlorosulfonyl group. The acetyl group on the nitrogen atom is a moderately activating, ortho-, para-directing group. Due to steric hindrance at the ortho-positions (5 and 7), the sulfonation occurs predominantly at the para-position (6).

Reactivity Profile

The primary mode of reactivity of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, making it an excellent precursor for the synthesis of sulfonamides and sulfonate esters.[4]

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is the most common and synthetically valuable transformation of this compound.

-

Sulfonate Ester Formation: Treatment with alcohols or phenols in the presence of a base affords sulfonate esters.

-

Hydrolysis: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, reactions should be carried out under anhydrous conditions.

Applications in Drug Discovery: A Gateway to MCL-1 Inhibitors

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Derivatives of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride are of particular interest due to their potential as anticancer agents, specifically as inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[5]

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many human cancers and is associated with tumor progression and resistance to chemotherapy.[5][6] Consequently, the development of small molecule inhibitors of Mcl-1 is a highly sought-after therapeutic strategy.

Recent studies have identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a novel chemotype for Mcl-1 inhibition.[5][7] These compounds are readily synthesized from intermediates derived from 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. The sulfonylated tetrahydroquinoline core provides a rigid scaffold for the presentation of functional groups that can interact with the BH3-binding groove of Mcl-1, thereby disrupting its anti-apoptotic function and promoting cancer cell death.

Illustrative Role in Mcl-1 Inhibition Pathway

Caption: The role of the title compound as a precursor to Mcl-1 inhibitors.

Experimental Protocol: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

The following is a representative, detailed protocol for the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, adapted from established procedures for similar compounds.[1]

Step 1: Acetylation of 1,2,3,4-Tetrahydroquinoline

-

To a solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 equivalents).

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline. The crude product can often be used in the next step without further purification.

Step 2: Chlorosulfonylation of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

In a flask equipped with a mechanical stirrer and a gas outlet to a scrubber, cool chlorosulfonic acid (approximately 5 equivalents) to 0 °C in an ice bath.

-

Slowly and carefully add N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or gently heat to 40-50 °C to ensure complete reaction, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is collected by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to afford the desired sulfonyl chloride. The product should be stored in a desiccator as it is moisture-sensitive.

Safety and Handling

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a reactive chemical intermediate and should be handled with appropriate safety precautions.

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns.

-

Moisture Sensitive: The compound will react with water, including atmospheric moisture, to release hydrochloric acid. Handle under anhydrous conditions and store in a tightly sealed container in a dry environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of the sulfonyl chloride group provide a platform for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as inhibitors of the anti-apoptotic protein Mcl-1 highlights its importance as a building block for the development of next-generation cancer therapies. Further exploration of the chemical space accessible from this compound is likely to yield novel therapeutic agents for a range of diseases.

References

Sources

- 1. rsc.org [rsc.org]

- 2. 1-ACETYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-SULFONYL CHLORIDE | 868964-04-9 [chemicalbook.com]

- 3. CAS#:886713-07-1 | 1-ACETYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-SULFONYL CHLORIDE | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Methodological and Predictive Guide to the Characterization of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

This guide provides a comprehensive framework for the characterization of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 868964-04-9). As specific experimental data for this compound is not widely published, this document emphasizes the underlying principles, predictive analysis, and robust experimental protocols necessary for its definitive identification and purity assessment. This approach is designed for researchers in medicinal chemistry and drug development who may synthesize this molecule as a key intermediate.

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Recent research has highlighted 1-sulfonylated 1,2,3,4-tetrahydroquinoline derivatives as potential inhibitors of Myeloid Cell Leukemia 1 (MCL-1), a crucial anti-apoptotic protein overexpressed in various cancers.[1] The title compound, featuring a reactive sulfonyl chloride moiety at the 6-position, serves as a versatile building block for creating diverse sulfonamide libraries aimed at exploring structure-activity relationships (SAR) for such targets.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structural and electronic properties is the foundation of any characterization workflow. The data presented below are derived from computational predictions and information available for structurally similar compounds, establishing a baseline for experimental verification.

Molecular Structure

The structure consists of a tetrahydroquinoline core, N-acetylated to form a stable amide, and functionalized with a sulfonyl chloride group on the aromatic ring.

Caption: Molecular Structure of the Target Compound.

Predicted Physicochemical Data

The following table summarizes key computed properties. These values are critical for selecting appropriate analytical conditions, such as solvents for NMR or mobile phases for chromatography.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [2] |

| Molecular Weight | 273.74 g/mol | [2] |

| InChI Key | ZWAOGPPOUISAGA-UHFFFAOYSA-N | |

| SMILES | CC(=O)N1CCCc2cc(ccc12)S(Cl)(=O)=O | |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | [2] |

| Predicted LogP | 1.91 | [2] |

| Appearance | Predicted to be a solid |

Proposed Synthetic Workflow and Rationale

Understanding the synthesis is crucial for anticipating potential impurities. The most logical and field-proven approach to this molecule involves a two-step sequence.

Caption: Proposed Two-Step Synthetic Workflow.

Expertise & Causality:

-

Step 1 (N-Acetylation): The secondary amine of the tetrahydroquinoline core is first protected as an acetamide. This is a critical strategic decision. The acetyl group serves two purposes: 1) It prevents the amine from reacting with the chlorosulfonic acid in the subsequent step, and 2) As an electron-withdrawing group, it deactivates the aromatic ring, helping to control the regioselectivity of the sulfonation.

-

Step 2 (Chlorosulfonation): The N-acetylated intermediate is then reacted with chlorosulfonic acid.[3] The acetyl group directs the electrophilic substitution primarily to the para-position (C6), which is sterically accessible and electronically favored. The reaction is conducted at low temperatures (e.g., 0 °C) to mitigate the high reactivity of chlorosulfonic acid and prevent side reactions or degradation.[4]

Core Characterization Protocols and Predictive Interpretation

This section provides self-validating protocols for the unambiguous structural confirmation of the target molecule. For each technique, the rationale, a detailed methodology, and a predictive interpretation of the expected data are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the gold standard for structural elucidation, providing definitive information on the carbon-hydrogen framework and the connectivity of atoms.

3.1.1. Experimental Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of the dried compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Analysis: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field spectrometer.

3.1.2. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) The spectrum should exhibit distinct signals corresponding to the acetyl, aliphatic, and aromatic regions.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.9 | dd | 1H | H-5 | Aromatic proton ortho to the sulfonyl chloride group, deshielded. |

| ~ 7.7 - 7.8 | d | 1H | H-7 | Aromatic proton meta to the sulfonyl chloride group. |

| ~ 7.3 - 7.4 | d | 1H | H-8 | Aromatic proton on the N-containing side of the ring. |

| ~ 3.8 - 4.0 | t | 2H | H-2 (CH₂) | Aliphatic protons adjacent to the nitrogen atom, deshielded by the amide. |

| ~ 2.7 - 2.8 | t | 2H | H-4 (CH₂) | Benzylic protons adjacent to the aromatic ring. |

| ~ 2.2 - 2.3 | s | 3H | Acetyl (CH₃) | A sharp singlet for the methyl group of the acetyl moiety. |

| ~ 1.9 - 2.1 | m | 2H | H-3 (CH₂) | Aliphatic protons coupled to both H-2 and H-4. |

3.1.3. Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃) The spectrum should display 11 distinct carbon signals, confirming the molecular formula.

-

~169-171 ppm: Carbonyl carbon (C=O) of the acetyl group.

-

~125-145 ppm: Six signals for the aromatic carbons. The carbon attached to the sulfonyl group (C-6) will be significantly shifted.

-

~40-50 ppm: Aliphatic CH₂ carbon adjacent to nitrogen (C-2).

-

~20-30 ppm: Two aliphatic CH₂ carbons (C-3 and C-4).

-

~22-24 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Trustworthiness: MS provides the exact molecular weight and elemental composition, offering direct confirmation of the chemical formula. The isotopic pattern is a key self-validating feature for chlorine- and sulfur-containing compounds.

3.2.1. Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Infuse the sample directly into the mass spectrometer using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.

-

Analysis: Acquire a full scan spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

3.2.2. Expected Mass Spectrum

-

Molecular Ion [M+H]⁺: An intense peak should be observed at m/z274.0299 .

-

Isotopic Pattern: The most critical diagnostic feature will be the isotopic cluster for the molecular ion. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and ³²S (95.0%) and ³⁴S (4.2%), a characteristic pattern will emerge:

-

A+2 Peak: A peak at m/z ~276, with an intensity of approximately 33-35% relative to the monoisotopic peak, will be present due to the contributions of ³⁷Cl and ³⁴S. This is a definitive signature for a molecule containing one chlorine and one sulfur atom.

-

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, ensuring the major structural components are intact.

3.3.1. Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum over a range of 4000-600 cm⁻¹.

3.3.2. Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 1660-1680 | Strong | C=O Stretch | Amide (Acetyl) |

| ~ 1370-1390 | Strong | Asymmetric SO₂ Stretch | Sulfonyl Chloride |

| ~ 1170-1190 | Strong | Symmetric SO₂ Stretch | Sulfonyl Chloride |

| ~ 3000-3100 | Medium | C-H Stretch | Aromatic |

| ~ 2850-2960 | Medium | C-H Stretch | Aliphatic (CH₂) |

Purity and Stability Considerations

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for determining the purity of the final compound. A reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) should provide excellent separation of the product from starting materials or side products.

-

Stability and Storage: The sulfonyl chloride functional group is susceptible to hydrolysis. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.[4]

References

- Vertex Pharmaceuticals Incorporated. (2012). Synthesis of sulfonyl chloride substrate precursors.

-

PubChemLite. 1-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. [Link]

-

Fletcher, S., et al. (2022). 1‐Sulfonylated 1,2,3,4‐tetrahydroquinoline‐6‐carboxylic acids as simple, readily‐accessible MCL‐1 inhibitors. Archiv der Pharmazie, 355(8), 1879-1889. [Link]

-

PubChemLite. 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. [Link]

-

Katritzky, A. R., et al. (2010). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 15(4), 2494-2506. [Link]

Sources

A Technical Guide to the Solubility of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride in Organic Solvents: A Predictive and Methodological Approach

Abstract

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex heterocyclic intermediate of significant interest in medicinal and synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. Publicly available quantitative solubility data for this specific compound is scarce; therefore, this guide provides a framework for predicting its solubility profile based on first principles of physical organic chemistry and its molecular structure. We supplement this theoretical analysis with robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This document is designed to empower researchers to make informed solvent selections, mitigate risks of compound degradation, and accurately quantify the solubility of this and structurally related molecules.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" serves as a foundational guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] For 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a detailed analysis of its functional groups is key to predicting its behavior.

Molecular Properties:

| Property | Value | Source |

| CAS Number | 868964-04-9 | [3] |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [4] |

| Molecular Weight | 273.74 g/mol | [4] |

| Calculated LogP | 1.913 | [4] |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | [4] |

Structural Analysis of Functional Groups

The molecule's structure incorporates distinct regions of varying polarity, which dictate its interactions with different solvent classes.

Caption: Key functional groups influencing solubility.

-

Tetrahydroquinoline Core: This fused ring system is predominantly non-polar and hydrophobic, favoring interactions with solvents that have significant non-polar character.

-

Acetyl Group (-C(O)CH₃): The amide carbonyl introduces a polar, aprotic site capable of acting as a hydrogen bond acceptor. This enhances solubility in polar aprotic solvents.

-

Sulfonyl Chloride Group (-SO₂Cl): This is the most influential functional group. It is highly polar and strongly electron-withdrawing, making it a site for strong dipole-dipole interactions. Crucially, it is also a reactive electrophile, highly susceptible to nucleophilic attack by protic solvents like water or alcohols, leading to hydrolysis or solvolysis.[5] The low aqueous solubility of many aryl sulfonyl chlorides can, paradoxically, protect them from rapid hydrolysis by causing them to precipitate from aqueous media.[6][7][8]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can forecast the compound's solubility:

-

High Solubility Predicted:

-

Polar Aprotic Solvents (Acetonitrile, Acetone, THF, DMF, DMSO): These solvents are expected to be excellent choices. Their polarity effectively solvates the sulfonyl chloride and acetyl groups via dipole-dipole interactions, while their organic character interacts with the quinoline core. Acetonitrile, in particular, is noted in the literature for its ability to dissolve all components in related syntheses, including precursors and the final sulfonyl chloride product.[9]

-

Chlorinated Solvents (Dichloromethane (DCM), Chloroform): DCM and chloroform are also predicted to be effective solvents. They offer moderate polarity to interact with the polar groups while effectively solvating the hydrophobic backbone. DCM is a common solvent for reactions involving sulfonyl chlorides.

-

-

Moderate Solubility with High Reactivity Risk:

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): While the polarity of alcohols would suggest good solvating power, they pose a significant risk of reacting with the sulfonyl chloride moiety to form sulfonate esters. Use of these solvents should be avoided unless solvolysis is the intended reaction.

-

-

Low to Negligible Solubility Predicted:

-

Non-Polar Solvents (Hexane, Heptane, Toluene): The strong polarity imparted by the acetyl and sulfonyl chloride groups makes the molecule unlikely to dissolve well in purely non-polar, hydrocarbon solvents. Toluene may show slightly better performance than alkanes due to potential π-π stacking interactions with the aromatic ring.

-

Aqueous Solvents (Water, Buffers): The compound is predicted to have very low aqueous solubility. The large, hydrophobic ring system dominates, and while hydrolysis can occur, it is often rate-limited by the low concentration of the dissolved species.[8]

-

Part 2: Recommended Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and appropriate methodology. A distinction must be made between thermodynamic and kinetic solubility.[10] Thermodynamic solubility is the true equilibrium value, while kinetic solubility is an apparent value often measured in high-throughput settings where equilibrium is not guaranteed.[11]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[12][13] It is reliable but requires careful execution to ensure accuracy.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride to a known volume of the chosen anhydrous solvent in a sealed vial. "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Seal the vial tightly and place it in an incubator shaker or on a rotating wheel at a constant, controlled temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, let the vial stand to allow coarse particles to settle. Then, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid. Filtration through a solvent-compatible 0.22 µm syringe filter is an alternative, but one must account for potential adsorption of the compound onto the filter membrane.[10]

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase for analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, calibrated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11] A calibration curve prepared from stock solutions of known concentration is required.

-

Calculation: Use the concentration measured in the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. This value is the thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Screening

For rapid screening of multiple solvents, a kinetic solubility assay using turbidimetry is effective.[11] This method identifies the point at which a compound, added from a concentrated DMSO stock, precipitates in the test solvent. While less precise, it is invaluable for quickly ranking solvents.

Part 3: Data Presentation and Summary

Organizing experimental results is crucial for comparison and decision-making. The following table structure is recommended for recording your findings.

Experimental Solubility Data Template:

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Observations (e.g., color change, degradation) |

| Acetonitrile | Polar Aprotic | High | [Enter experimental value] | |

| Dichloromethane | Chlorinated | High | [Enter experimental value] | |

| Acetone | Polar Aprotic | High | [Enter experimental value] | |

| Tetrahydrofuran (THF) | Polar Aprotic | High | [Enter experimental value] | |

| Toluene | Non-Polar Aromatic | Low | [Enter experimental value] | |

| Heptane | Non-Polar Aliphatic | Low | [Enter experimental value] | |

| Ethanol | Polar Protic | Moderate (Risk) | [Enter experimental value] | Note any signs of reaction |

| Water | Aqueous | Very Low | [Enter experimental value] |

Part 4: Safety and Handling Considerations

As a sulfonyl chloride, this compound requires careful handling.

-

Reactivity: The compound is corrosive and will react with water, alcohols, and other nucleophiles.[5][14] All experiments should be conducted using anhydrous solvents and, where possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14] Handle the solid and its solutions in a chemical fume hood to avoid inhalation of dust or vapors.[5]

Conclusion

While specific solubility data for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is not readily published, a systematic approach based on its molecular structure allows for strong predictions. Polar aprotic and chlorinated solvents like acetonitrile and dichloromethane are anticipated to be the most effective, whereas protic and non-polar solvents should be avoided due to reactivity or poor solvating power, respectively. This theoretical framework, combined with the gold-standard shake-flask experimental protocol, provides a comprehensive and reliable system for researchers to determine the precise solubility of this compound, enabling streamlined process development and scientific discovery.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

J. McDonagh, et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

L. Attia, et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

A. S. M. Islam, et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

-

A. Jouyban. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. Retrieved from [Link]

-

A. Avdeef. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

A. Glomme, J. März, & J. B. Dressman. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Durgadevi Ganesan. (2016). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Chemsrc. (2024). 1-ACETYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-SULFONYL CHLORIDE. Retrieved from [Link]

-

A. Savateev, et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis. Retrieved from [Link]

-

I. R. Baxendale, et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

P. J. Hogan & B. G. Cox. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Retrieved from [Link]

-

P. J. Hogan & B. G. Cox. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

-

P. J. Hogan & B. G. Cox. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-ACETYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-SULFONYL CHLORIDE | 868964-04-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. scispace.com [scispace.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. fishersci.com [fishersci.com]

biological activity of 1-Acetyl-1,2,3,4-tetrahydroquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Acetyl-1,2,3,4-tetrahydroquinoline Derivatives

Authored by a Senior Application Scientist

Foreword: The Tetrahydroquinoline Scaffold - A Privileged Core in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This designation is earned by its recurrence in a multitude of natural products and synthetic molecules that exhibit a vast spectrum of biological activities.[1][2] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is ideal for precise interactions with a wide array of biological targets. The introduction of an acetyl group at the nitrogen (N1) position to form 1-Acetyl-1,2,3,4-tetrahydroquinoline derivatives is a critical chemical modification. This acetylation not only neutralizes the basicity of the nitrogen but also profoundly influences the molecule's steric and electronic properties, enhancing its lipophilicity and metabolic stability. These changes are pivotal, often unlocking or potentiating interactions with specific enzymatic pockets or cellular pathways.

This guide provides a comprehensive exploration of the multifaceted biological activities of these acetylated derivatives. We will dissect their therapeutic potential across several key areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammation. The narrative is structured to provide not just a catalog of activities, but a deep dive into the underlying mechanisms of action, the subtleties of structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation.

Section 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

The quest for novel anticancer agents has identified 1-Acetyl-THQ derivatives as a promising class of compounds. Their activity stems from the ability to modulate multiple signaling pathways critical for cancer cell growth, survival, and metastasis.[3]

Core Mechanisms of Antineoplastic Action

Research has illuminated several key pathways through which these compounds exert their cytotoxic effects.

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses, cellular growth, and apoptosis. Its dysregulation is a hallmark of many cancers.[4] Specific 1-Acetyl-THQ derivatives have been shown to be potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, thereby shutting down a crucial pro-survival signal for cancer cells.[4]

-

Induction of Autophagy via the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth and survival. Certain THQ derivatives can induce massive oxidative stress within cancer cells. This disruption of cellular homeostasis can trigger autophagy—a cellular self-degradation process—by inhibiting the PI3K/AKT/mTOR pathway, ultimately leading to cell death.[5]

-

Induction of Apoptosis: A significant mechanism is the induction of programmed cell death, or apoptosis. Derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cellular division.[6] This arrest is frequently followed by the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6]

-

KRas Inhibition: In specific cancers like colorectal cancer, mutations in the KRas gene are common drivers of tumorigenesis. Some THQ derivatives have demonstrated the ability to inhibit KRas, presenting a targeted approach for these types of malignancies.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the tetrahydroquinoline core.

-

Lipophilicity: A direct correlation has been observed between the lipophilicity (cLogP) of the molecule and its cytotoxic effects in certain cell lines, such as HeLa (cervical cancer) and PC3 (prostate cancer). Aromatic quinoline precursors with higher lipophilicity often yield more active THQ derivatives.

-

Substituent Effects: The presence of specific functional groups can drastically alter activity. For instance, a 2-oxo-4-phenyl-substituted THQ bearing an N-(3-fluorophenyl)carbamate group at the 8-position was identified as a highly potent agent against colorectal cancer cells.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative THQ derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 2-phenylquinoline (C-6 substituted) | HeLa | 8.3 | |

| Compound B | 4-acetamido-2-methyl-THQ | HeLa | 13.15 | |

| Compound C | 2-phenylquinoline (C-6 substituted) | PC3 | 31.37 | |

| Compound D | Tetrahydroquinolinone | HCT-116 | Micromolar | [5] |

| Compound E | N-phenyl-THQ-2-carboxamide | MDA-MB-231 | 0.70 | [4] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. The causality is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-Acetyl-THQ derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualization: PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the intervention of THQ derivatives in this critical cancer survival pathway.

Caption: THQ derivatives can inhibit the PI3K/AKT/mTOR pathway, blocking proliferation and promoting autophagy.

Section 2: Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1-Acetyl-THQ derivatives have emerged as a versatile scaffold for this purpose, showing activity against a range of bacteria and fungi.[8]

Mechanisms of Antimicrobial Action

-

Antibacterial Effects: These compounds have demonstrated broad-spectrum activity. Some derivatives function by targeting essential bacterial enzymes. For example, molecular docking studies suggest that certain quinoline hybrids can target both LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and Topoisomerase IV (essential for DNA replication in Gram-positive bacteria), providing a dual-target mechanism.[9]

-

Antifungal Effects: Significant activity has been reported against pathogenic fungi, including various species of Aspergillus and Penicillium, as well as Candida albicans and Botrytis cinerea.[8][10] The precise mechanism often involves disruption of fungal cell membrane integrity or inhibition of key metabolic enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Hybrid 5d | S. aureus (G+) | 0.125 - 8 | [9] |

| Hybrid 5d | E. coli (G-) | 0.125 - 8 | [9] |

| THIQ-Triazole 4b | S. aureus | 2 - 4 | [11] |

| THIQ-Triazole 4b | M. tuberculosis | 6 | [11] |

| NSTHIQ 5 & 6 | Aspergillus spp. | Significant Activity | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold standard for determining the MIC of an antimicrobial agent. It relies on challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the 1-Acetyl-THQ derivative in DMSO to create a stock solution. Prepare two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the target bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of THQ derivatives.

Section 3: Neuroprotective and Cholinesterase Inhibitory Activity

The THQ scaffold is of paramount importance in neuropharmacology, particularly in the context of Alzheimer's disease (AD). The primary therapeutic strategy for early-stage AD is to enhance cholinergic neurotransmission.[12]

Mechanisms of Neuroprotective Action

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibiting AChE increases the concentration and duration of ACh, ameliorating the cholinergic deficit seen in AD.[12] The THQ core serves as an excellent pharmacophore for binding to the active site of AChE.[13] Advanced strategies involve creating heterodimers, such as linking a THQ moiety with another known inhibitor like tacrine, to simultaneously bind to the catalytic and peripheral sites of the enzyme, resulting in nanomolar potency.[12]

-

NMDA Receptor Antagonism: Overstimulation of N-methyl-D-aspartate (NMDA) receptors by glutamate leads to excitotoxicity, a major contributor to neuronal cell death in ischemic events and neurodegenerative diseases. Certain THQ derivatives have been synthesized and shown to act as NMDA receptor antagonists, thereby preventing excitotoxic neuronal damage and showing anticonvulsant and neuroprotective effects in preclinical models.[14][15]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency is measured by the IC₅₀ value against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). High selectivity for AChE over BChE is often a desirable trait to minimize side effects.

| Compound ID | Target Enzyme | IC₅₀ | Reference |

| Tacrine-THQ Heterodimer 7b | AChE | < 1 nM | [12] |

| Tacrine (Standard) | AChE | - | [16] |

| Donepezil (Standard) | AChE | - | [16] |

| Hydroxy-1MeTIQ | - | Neuroprotective | [17] |

Experimental Protocol: Ellman's Assay for AChE Inhibition

This robust spectrophotometric assay quantifies AChE activity. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with Ellman's reagent (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), measured at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

-

Incubation with Inhibitor: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the 1-Acetyl-THQ derivative. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add DTNB to the wells, followed by the substrate ATCI to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without the inhibitor and calculate the IC₅₀ value.

Visualization: Cholinergic Synapse and AChE Inhibition

Caption: 1-Acetyl-THQ derivatives inhibit AChE in the synapse, increasing acetylcholine levels.

Section 4: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, from arthritis to cancer.[18] The THQ scaffold has been successfully exploited to develop potent anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for synthesizing prostaglandins, which are key mediators of pain and inflammation. THQ derivatives have been designed as moderately selective COX-2 inhibitors, aiming for a balance of efficacy and reduced gastrointestinal side effects associated with non-selective NSAIDs.[19]

-

Reduction of Inflammatory Mediators: Potent derivatives have been shown to significantly decrease the production of pro-inflammatory molecules such as prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in in vivo models.[19]

-

Nitric Oxide (NO) Scavenging: In inflammatory conditions, excessive production of nitric oxide contributes to tissue damage. Certain THQ derivatives demonstrate potent NO scavenging activity, directly mitigating this inflammatory damage.[1]

Quantitative Data: Anti-inflammatory Potency

| Compound ID | Assay | Result | Reference |

| Triazole-THIQ 11f | COX-2 Inhibition | IC₅₀ = 0.58 µM | [19] |

| Celecoxib (Standard) | COX-2 Inhibition | IC₅₀ = 0.82 µM | [19] |

| THQ Mannich Base SF13 | NO Scavenging | 85% scavenging at 50 µM | [1] |

| THQ Mannich Base SF8 | DPPH Radical Scavenging | IC₅₀ = 29.19 µg/mL | [1] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide generated from sodium nitroprusside (SNP). The principle involves the reaction of NO with oxygen to form nitrite, which is then detected by the Griess reagent. A decrease in the amount of nitrite indicates scavenging activity.

Step-by-Step Methodology:

-

Reaction Mixture: In a 96-well plate, mix sodium nitroprusside (10 mM) with various concentrations of the 1-Acetyl-THQ derivative in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Color Development: Allow the color to develop for 5-10 minutes at room temperature. A purple/magenta color indicates the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 546 nm.

-

Calculation: Calculate the percentage of NO scavenging using the formula: [(A_control - A_test) / A_control] x 100, where A_control is the absorbance of the control (without the test compound).

Conclusion and Future Perspectives

The 1-Acetyl-1,2,3,4-tetrahydroquinoline framework has unequivocally established itself as a privileged scaffold in medicinal chemistry. The diverse biological activities—spanning anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects—underscore its remarkable therapeutic versatility. The addition of the N-acetyl group provides a crucial handle for modulating physicochemical properties, leading to optimized potency and drug-like characteristics.

The research highlighted in this guide demonstrates that these derivatives can interact with a wide range of biological targets, from enzymes like acetylcholinesterase and COX to complex signaling networks like the NF-κB and PI3K/AKT pathways. The structure-activity relationship studies provide a rational basis for the future design of more potent and selective agents.

The path forward is clear. Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.

-

In Vivo Validation: Moving promising candidates from in vitro assays to preclinical animal models of disease to validate their therapeutic potential.

-

Mechanism Deconvolution: Employing advanced chemical biology and proteomic approaches to uncover novel mechanisms of action and identify new biological targets.

The 1-Acetyl-1,2,3,4-tetrahydroquinoline scaffold is not merely a chemical curiosity but a powerful platform for the development of the next generation of therapeutics to address some of the most pressing challenges in human health.

References

-

Gutiérrez, M., Arévaloa, B., Valdesa, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds | Request PDF. ResearchGate. Retrieved from [Link]

-

Hanna, M. A., Issac, Y. A., Slätt, J., Larhed, M., & Ung, A. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. [Link]

-

Wang, D., Li, Y., Chen, C., Wang, A., Ma, C., Liu, Y., Zhang, R., & Ma, S. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 526. [Link]

-

(n.d.). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. ResearchGate. Retrieved from [Link]

-

Tlahuext-Aca, A., Martínez-Pascual, R., Moo-Puc, R., Ocampo-Cabrera, A., Herrera-Meza, S., Rodríguez-Sosa, T., & Rivera, G. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(30), 14353–14369. [Link]

-

(2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ChemistrySelect, 8(44). [Link]

-

Ip, F. C. F., Fu, G., Yang, F., Kang, F., Sun, P., Ling, C. Y., Cheung, K., Xie, F., Hu, Y., Fu, L., & Ip, N. Y. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 223, 113827. [Link]

-

Farooq, S., Ngaini, Z., Begum, H., Khan, A. S., & Khan, A. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2736. [Link]

-

Faidallah, H. M., Saqer, A. A., Alamry, K. A., Khan, K. A., & Asiri, A. M. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 367–378. [Link]

-

Aboul-Enein, M. N., El-Sawy, E. R., Zaher, N. H., El-Sayed, M. A. A., & El-Adl, K. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 151, 107577. [Link]

-

Kunjiappan, S., Govindaraj, S., & Balasubramanian, B. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13897. [Link]

-

Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

-

Maddela, S., G, M., B, R., & S, S. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Letters in Drug Design & Discovery, 18(10), 973–984. [Link]

-

Ion, A.-E., Cucolea, E. I., Ionescu, M., Popa, C. V., Bîrcă, A. C., & Vasilache, V. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

-

Kulyk, M. I., & Kovalenko, S. I. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5–22. [Link]

-

(n.d.). Green Synthesis of Some tetrahydroquinoline derivatives and evaluation as anticancer agents | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Various bioactive natural and synthetic 1,2,3,4‐tetrahydroquinolines. ResearchGate. Retrieved from [Link]

-

(n.d.). (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Retrieved from [Link]

-

Kumar, D., Park, S., Lee, G., Youn, U. J., Nam, J., Lee, J., Na, Y., & Lee, K. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(1), 74. [Link]

-

Wieckowska, A., Gołębiowska, J., & Bodzioch, K. (2021). Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. Current Medicinal Chemistry, 28(32), 6545–6566. [Link]

- Daněk, J., Holubová, S., Raušerová, L., & Kmoníčková, E. (1995).

-

Itoh, J., Nabeshima, T., & Kameyama, T. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95–104. [Link]

-

Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 16480. [Link]

-

Lu, Y., Liu, Y., & Franzblau, S. G. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(10), 1215–1219. [Link]

-

Kumar, A., Singh, B., Sharma, P., & Kumar, D. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure & Dynamics, 41(16), 7935–7962. [Link]

-

Majer, J. R., & Snieckus, V. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14733–14767. [Link]

-

Kunjiappan, S., & Govindaraj, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(9), 1041–1060. [Link]

-

Miller, J. F., D'Andrea, S. V., & Darrow, J. W. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Molecules, 23(1), 16. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855. [Link]

-

(n.d.). (PDF) Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. ResearchGate. Retrieved from [Link]

-

(n.d.). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. Retrieved from [Link]

-

Singh, R. K., Kumar, S., Singh, P., & Singh, P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1–17. [Link]

-

(n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. ResearchGate. Retrieved from [Link]

-

Singh, H., Singh, A., & Singh, S. (2022). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1864–1883. [Link]

- Itoh, J., Nabeshima, T., & Kameyama, T. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95–104.

Sources

- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 13. researchgate.net [researchgate.net]

- 14. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. | Semantic Scholar [semanticscholar.org]

- 16. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]